molecular formula C14H12O2 B14315359 (9H-Fluoren-9-YL)methanediol CAS No. 111916-36-0

(9H-Fluoren-9-YL)methanediol

Cat. No.: B14315359
CAS No.: 111916-36-0
M. Wt: 212.24 g/mol
InChI Key: LVZYPEPMDHCLKA-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methanediol is a chemical compound that belongs to the class of organic compounds known as fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of a fluorene moiety. This compound is characterized by the presence of a methanediol group attached to the fluorene structure, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methanediol typically involves the reaction of fluorene with formaldehyde under acidic or basic conditions. One common method is the condensation reaction between fluorene and formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the methanediol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the methanediol group to a methylene group.

    Substitution: The methanediol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives with a methylene group.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

(9H-Fluoren-9-yl)methanediol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound of (9H-Fluoren-9-yl)methanediol, lacking the methanediol group.

    Fluorenone: An oxidized derivative of fluorene.

    Fluorenylmethanol: A related compound with a methanol group instead of a methanediol group.

Uniqueness

This compound is unique due to the presence of the methanediol group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

111916-36-0

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

9H-fluoren-9-ylmethanediol

InChI

InChI=1S/C14H12O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-16H

InChI Key

LVZYPEPMDHCLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(O)O

Origin of Product

United States

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